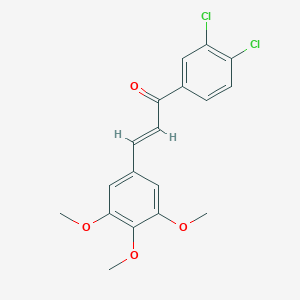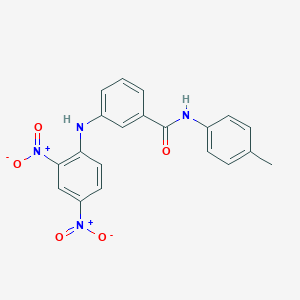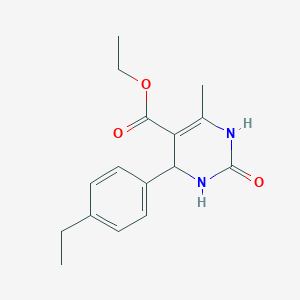
1-(3,4-Dichlorophenyl)-3-(3,4,5-trimethoxyphenyl)-2-propen-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,4-Dichlorophenyl)-3-(3,4,5-trimethoxyphenyl)-2-propen-1-one, commonly known as DMC, is a synthetic compound that belongs to the class of chalcones. It has been widely studied for its potential therapeutic applications due to its diverse biological activities. DMC has been found to possess anti-inflammatory, anticancer, and neuroprotective properties, making it a promising candidate for drug development.
Aplicaciones Científicas De Investigación
Molecular Structure and Spectroscopy
Research on similar compounds, such as (2E)-1-(2,4-Dichlorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one, has focused on their molecular structure, vibrational spectroscopy, and electronic properties. The molecular structure of these compounds has been elucidated using FT-IR spectroscopy, single crystal X-ray diffraction, and computational methods (HF and DFT). Studies have revealed details on the vibrational wavenumbers, geometrical parameters, and electronic transitions within the molecules, indicating significant potential in materials science for applications such as nonlinear optics due to their hyperpolarizability and charge transfer capabilities. The molecular electrostatic potential maps generated from DFT studies highlight the regions of electron density and potential reactivity sites on the molecule (Mary et al., 2015).
Crystallography and Intermolecular Interactions
Crystallographic analysis of closely related compounds provides insights into their crystal packing, intermolecular interactions, and potential application in designing materials with specific physical properties. For example, the analysis of crystal structures reveals how molecular orientations and interactions, such as hydrogen bonding and π-π stacking, contribute to the stability and properties of the crystalline material. These studies have implications for understanding the solid-state behavior of such compounds and designing materials with desired mechanical and electronic properties (Butcher et al., 2007).
Synthesis and Medicinal Potential
Research into the synthesis and characterization of derivatives of 1-(3,4-Dichlorophenyl)-3-(3,4,5-trimethoxyphenyl)-2-propen-1-one has indicated potential medicinal applications. Novel synthesis methods have been developed to produce compounds with significant antimicrobial and antioxidant activities. These findings suggest the possibility of leveraging the structural features of such compounds for drug development and other biomedical applications. The exploration of various derivatives through modifications of the core structure could lead to the discovery of new therapeutic agents with enhanced efficacy and specificity (Chennapragada & Palagummi, 2018).
Propiedades
IUPAC Name |
(E)-1-(3,4-dichlorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Cl2O4/c1-22-16-8-11(9-17(23-2)18(16)24-3)4-7-15(21)12-5-6-13(19)14(20)10-12/h4-10H,1-3H3/b7-4+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNLDCJRFAYIRGL-QPJJXVBHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=CC(=O)C2=CC(=C(C=C2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)C2=CC(=C(C=C2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cl2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(Z)-(7-methoxy-2,3-dihydrochromen-4-ylidene)amino] 4-phenoxybenzoate](/img/structure/B392074.png)
![3-amino-6-(4-pyridinyl)-N-[3-(trifluoromethyl)phenyl]thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B392076.png)




![N-(3b,4,5,6,6a,7,9,9a,10,11,12,12a-dodecahydrocyclopenta[c]cyclopenta[4,5]pyrido[3,2,1-ij]quinolin-2-yl)-4-nitrobenzamide](/img/structure/B392084.png)
![2-[(6-amino-1,3-benzothiazol-2-yl)sulfanyl]-N-[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]acetamide](/img/structure/B392086.png)
![2-[(6-methyl-5-oxo-2H-1,2,4-triazin-3-yl)sulfanyl]-N-naphthalen-1-ylacetamide](/img/structure/B392087.png)
![6-[(2,5-Dimethylphenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B392088.png)

![2-(Allylsulfanyl)-6-{[(5-{4-nitrophenyl}-2-furyl)methylene]amino}-1,3-benzothiazole](/img/structure/B392093.png)
![N-(4-Acetyl-phenyl)-2-(3-nitro-[1,2,4]triazol-1-yl)-acetamide](/img/structure/B392094.png)
![2,8-bis(3-bromophenyl)-5-phenyl-3a,4,6,6a,9a,10,10a,10b-octahydro-6,10-ethenoisoindolo[5,6-e]isoindole-1,3,7,9(2H,8H)-tetrone](/img/structure/B392095.png)